Product packaging for 5-(Methylsulfinyl)-1H-indole(Cat. No.:)

5-(Methylsulfinyl)-1H-indole

Cat. No.: B12867563
M. Wt: 179.24 g/mol
InChI Key: JGEXSEKEWXHZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methylsulfinyl)-1H-indole is a high-purity, synthetic indole derivative intended for research use only. It is strictly for laboratory applications and is not approved for human, veterinary, or diagnostic use. Indole and its substituted derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, known for their diverse biological activities. Related indole-based compounds have been investigated as potential growth inhibitors against antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) . Other indole derivatives serve as critical chemical tools in biochemical research, for instance, in studies involving enzymes like Caspase-3 . The methylsulfinyl moiety in this compound may influence its physicochemical properties, such as solubility and reactivity, making it a valuable intermediate for developing novel bioactive molecules or for use in pharmaceutical R&D. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications. This product is distributed in accordance with applicable guidance for research use only (RUO) products .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NOS B12867563 5-(Methylsulfinyl)-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

5-methylsulfinyl-1H-indole

InChI

InChI=1S/C9H9NOS/c1-12(11)8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3

InChI Key

JGEXSEKEWXHZGB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC2=C(C=C1)NC=C2

Origin of Product

United States

The Indole Scaffold As a Privileged Structure in Drug Discovery and Development

The indole (B1671886) nucleus, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is widely recognized as a "privileged structure" in medicinal chemistry. ijpsr.infoeurekaselect.com This designation stems from its ability to bind to a diverse range of biological targets with high affinity, making it a versatile template for drug design. eurekaselect.comresearchgate.net The unique electronic properties and the ability of the indole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, contribute to its promiscuous yet specific binding capabilities. ijpsr.info

Numerous clinically approved drugs feature the indole core, highlighting its therapeutic relevance across various disease areas. These include anti-inflammatory agents, anticancer drugs, and treatments for neurological disorders. eurekaselect.commdpi.com The indole scaffold's prevalence in nature, notably in the essential amino acid tryptophan and the neurotransmitter serotonin, underscores its fundamental role in biological processes. ijpsr.infomdpi.com This inherent biological relevance provides a strong rationale for its continued exploration in the development of new medicines.

Significance of Organosulfur Functional Groups in Bioactive Chemical Entities

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to the field of bioactive chemistry. researchgate.netresearchgate.net The sulfur atom, with its various oxidation states (from -2 to +6), imparts a wide range of electronic and steric properties to molecules, influencing their reactivity, polarity, and ability to interact with biological macromolecules. researchgate.netmdpi.com Functional groups such as thiols, sulfides, sulfoxides, and sulfones are found in numerous pharmaceuticals and natural products. researchgate.netmdpi.com

The methylsulfinyl group (-S(O)CH₃), as seen in 5-(Methylsulfinyl)-1H-indole, is a sulfoxide (B87167). The presence of the sulfinyl group can enhance a molecule's polarity and hydrogen bonding capacity, which can in turn affect its solubility and pharmacokinetic profile. Furthermore, organosulfur compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netfrontiersin.org

Rationale for Investigating 5 Methylsulfinyl 1h Indole and Its Chemical Analogs

The combination of the privileged indole (B1671886) scaffold with the bio-significant methylsulfinyl group provides a compelling reason for the investigation of 5-(Methylsulfinyl)-1H-indole and its derivatives. Researchers hypothesize that the methylsulfinyl substituent at the 5-position of the indole ring can modulate the electronic distribution and steric bulk of the parent molecule, potentially leading to novel or enhanced biological activities.

Studies on related analogs have provided proof-of-concept for this approach. For instance, various 5-substituted indole derivatives have been synthesized and evaluated for their potential as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is implicated in inflammation. researchgate.netmdpi.com The investigation of this compound and its analogs allows for a systematic exploration of structure-activity relationships (SAR), providing valuable insights into how specific structural modifications influence biological outcomes. researchgate.netnih.gov

Overview of Multidisciplinary Research Approaches Applied to Indole Derivatives

Modern Approaches to Indole Core Synthesis with C-5 Functionalization

The construction of the indole nucleus, particularly with substituents on the carbocyclic ring, is a cornerstone of heterocyclic chemistry. Modern synthetic methods offer diverse pathways to achieve this, providing access to precursors for compounds like this compound.

Fischer Indole Synthesis and Its Modified Protocols

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most effective and widely used methods for preparing indole derivatives. byjus.comresearchgate.net The reaction involves the cyclization of an arylhydrazone, typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone, under acidic conditions. byjus.comwikipedia.org The mechanism proceeds through several key steps: the phenylhydrazone isomerizes to an enamine, which, after protonation, undergoes a testbook.comtestbook.com-sigmatropic rearrangement. wikipedia.orgtestbook.com This rearrangement breaks the weak N-N bond and forms a new C-C bond, leading to a di-imine intermediate that subsequently cyclizes and eliminates ammonia (B1221849) to yield the aromatic indole ring. byjus.comwikipedia.org

For the synthesis of C-5 functionalized indoles, the corresponding para-substituted phenylhydrazine is required. luc.edu The choice of acid catalyst is crucial and can be either a Brønsted acid (e.g., HCl, H2SO4, polyphosphoric acid) or a Lewis acid (e.g., ZnCl2, BF3, AlCl3). wikipedia.orgtestbook.comrsc.org The reaction's scope has been expanded through various modified protocols. For instance, an improved synthesis of Sumatriptan, which features a sulfonamide group at C-5, was achieved via Fischer cyclization by protecting the sulfonamide nitrogen, which prevented unwanted side reactions on the indole nucleus. researchgate.net

Modern adaptations have sought to improve the efficiency and conditions of the Fischer synthesis. Microwave-assisted protocols have been shown to be a fast and effective route for the regioselective synthesis of certain indole derivatives. openmedicinalchemistryjournal.com Furthermore, the Buchwald modification allows the reaction to proceed via a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, supporting the intermediacy of hydrazones in the classical pathway and expanding the method's scope. wikipedia.org

Method Key Reagents Description Reference(s)
Classical Fischer Synthesis Arylhydrazine, Aldehyde/Ketone, Acid Catalyst (Brønsted or Lewis)Acid-catalyzed cyclization of an arylhydrazone to form the indole ring. byjus.comwikipedia.orgtestbook.com byjus.comwikipedia.orgtestbook.com
Buchwald Modification Aryl Bromide, Hydrazone, Palladium CatalystPalladium-catalyzed cross-coupling to form the N-arylhydrazone intermediate in situ. wikipedia.org wikipedia.org
Microwave-Assisted Synthesis Arylhydrazine hydrochloride, Ketone, EthanolUtilizes microwave irradiation to accelerate the reaction, often leading to higher yields in shorter times. openmedicinalchemistryjournal.com openmedicinalchemistryjournal.com
Improved Sumatriptan Synthesis N-protected p-hydrazinobenzenemethanesulfonamideN-protection on a C-5 substituent prevents side reactions during the Fischer cyclization. researchgate.net researchgate.net

Transition Metal-Catalyzed Annulation and Cyclization Strategies

Transition metal catalysis has emerged as a powerful tool for constructing complex heterocyclic systems, offering alternative and often milder routes to functionalized indoles. mdpi.com Palladium, rhodium, and copper are among the most versatile metals employed in these transformations. unimi.itnih.gov These methods frequently involve C-H activation, annulation, or cyclization reactions that build the indole core from simpler precursors. mdpi.comrsc.org

A prominent example is the Larock indole synthesis, which involves the palladium-catalyzed electrophilic cyclization of 2-alkynylanilines. rsc.org This strategy and its variations provide a powerful means for creating substituted indoles. bohrium.combohrium.com For instance, palladium-catalyzed reactions can be used to synthesize indoles with diverse substitutions and electronic properties by forming the critical C-N bond in the final ring-closing step from halo-aryl enamine precursors. bohrium.com

Rhodium(III)-catalyzed C-H activation and annulation of anilines or related compounds with alkynes is another robust strategy. nih.govmdpi.com These reactions can proceed with high regioselectivity, although some protocols may yield indolines instead of indoles, depending on the substrates and conditions. mdpi.com The control of regioselectivity, particularly for functionalization on the benzene (B151609) ring of the indole (positions C4-C7), can be challenging but has been achieved using directing groups. nih.gov For example, ruthenium(II)-catalyzed protocols have been developed for the direct diamidation of 3-carbonylindoles at the C4 and C5 positions. rsc.org

Catalyst System Strategy Description Reference(s)
Palladium(II) Acetate Larock AnnulationCyclization of 2-alkynylanilines, often prepared via Sonogashira coupling, to form the indole ring. rsc.orgmdpi.com rsc.orgmdpi.com
Rhodium(III) Complexes C-H Activation/AnnulationReaction of anilines or nitrones with alkynes to build the indole framework. nih.govmdpi.com nih.govmdpi.com
Palladium(II) Chloride C-H AlkenylationDirecting-group-controlled functionalization at the C-2 position, which can be a step in a larger synthetic sequence. unimi.itbeilstein-journals.org unimi.itbeilstein-journals.org
Ruthenium(II) Complexes C-H DiamidationDirect functionalization of the indole benzene ring at the C4 and C5 positions using dioxazolones as an amide source. rsc.org rsc.org

N-Substitution and Derivatization Techniques on the Indole Nitrogen

Modification of the indole nitrogen is a common step in synthesis to install protecting groups or to build more complex molecular architectures. However, direct N-alkylation can be complicated by competing alkylation at the electron-rich C-3 position. organic-chemistry.orgbhu.ac.in

The classic approach to N-alkylation involves deprotonating the indole with a strong base, such as sodium hydride (NaH) or sodamide (NaNH2), to form the indolyl anion, which is a potent nucleophile. bhu.ac.in This anion then reacts with an electrophile like an alkyl halide. bhu.ac.in The choice of cation and solvent can influence the N- versus C-3 selectivity. bhu.ac.in

N-acylation is another important transformation. While acylation can occur at C-3, reaction with acyl chlorides or anhydrides can be directed to the nitrogen. bhu.ac.inresearchgate.net For example, using diethylaluminum chloride allows for the selective N-acylation of indoles with a variety of acyl chlorides under mild conditions without requiring prior N-H protection. organic-chemistry.org

Protecting the indole nitrogen with groups like phenylsulfonyl (-SO2Ph) or tert-butoxycarbonyl (-Boc) is a widely used strategy. bhu.ac.in These groups not only prevent unwanted reactions at the nitrogen but can also direct metallation to the C-2 position, enabling further functionalization. bhu.ac.in The protecting groups can typically be removed under specific conditions, such as basic hydrolysis for the sulfonyl group. luc.edu

Transformation Reagents Key Features Reference(s)
N-Alkylation NaH or BuLi, then Alkyl HalideFormation of the indolyl anion followed by reaction with an electrophile. Prone to C-3 side reactions. bhu.ac.in bhu.ac.in
N-Acylation Acyl Chloride, Et2AlClSelective acylation at the nitrogen under mild conditions, avoiding C-3 acylation. organic-chemistry.org organic-chemistry.org
N-Sulfonylation Phenylsulfonyl Chloride, BaseInstallation of a robust protecting group that can direct C-2 lithiation. bhu.ac.inresearchgate.net bhu.ac.inresearchgate.net

Controlled Introduction and Manipulation of the Methylsulfinyl Moiety at the C-5 Position

The defining feature of this compound is the sulfoxide (B87167) group at the C-5 position. Its introduction can be achieved through two primary strategies: oxidation of a precursor sulfide (B99878) or direct installation of the sulfinyl group.

Regioselective Oxidation of 5-(Methylthio)-1H-Indoles

The most common route to aryl sulfoxides is the controlled oxidation of the corresponding aryl sulfides. In this context, this compound is prepared from 5-(methylthio)-1H-indole. The primary challenge is to achieve selective oxidation to the sulfoxide without over-oxidation to the corresponding sulfone.

A variety of oxidizing agents can be employed for this transformation. A well-established method involves using dimethyl sulfoxide (DMSO) itself as the oxidant, often activated by an agent like thionyl chloride (SOCl2) or triflic anhydride. researchgate.netresearchgate.net This approach is part of a broader class of reactions where DMSO serves as a source for methylthiolation and oxidation. researchgate.netnih.gov For instance, a metal-free protocol using DMSO has been developed for the simultaneous oxidation and methylthiolation of alcohol-containing indoles to produce ketone-substituted indoles bearing a 3-methylthioether moiety. researchgate.net While this demonstrates the principle, specific conditions must be optimized for the selective oxidation of a pre-existing 5-methylthio group without affecting other parts of the indole molecule.

Direct Sulfinylation Methods and Their Selectivity

Direct C-H sulfinylation offers a more atom-economical approach by installing the sulfinyl group directly onto the indole ring, bypassing the need to first synthesize the sulfide precursor. However, controlling the regioselectivity of electrophilic substitution on the indole ring is a significant challenge, as the C-3 position is the most nucleophilic and kinetically favored site for reaction. researchgate.net

Despite this, methods for the direct sulfinylation of indoles have been developed. An oxidant-free protocol for the sulfinylation of indoles with sulfinamides has been reported, which shows high regioselectivity for the C-2 or C-3 positions depending on reaction time. rsc.org Another approach uses sodium arylsulfinates in the presence of an activator like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to sulfinylate electron-rich aromatics, including indoles. researchgate.net

Achieving selectivity at the C-5 position typically requires either blocking the more reactive C-2 and C-3 positions or using a directing group on the indole nitrogen. While direct C-5 sulfinylation is less common, the principles of regiocontrol from other C-H functionalization reactions could be applied. For example, specific catalysts or directing groups are known to steer functionalization towards the benzene ring of the indole. nih.govrsc.org An S–N variant of the Fischer indole synthesis has also been developed, which reacts sulfonanilides with ketene (B1206846) dithioacetal monoxides to produce N-sulfonyl-2-methylsulfanylindoles, demonstrating advanced strategies for manipulating sulfur-containing functionalities in indole synthesis. sci-hub.se

Synthesis of Analogs with Varied Substitutions on the Indole Ring (C-2, C-3, C-4, C-6, C-7)

The functionalization of the indole core at various positions is crucial for exploring the structure-activity relationships of this class of compounds. Modern synthetic methods, particularly transition-metal-catalyzed reactions, have enabled the regioselective introduction of a wide array of functional groups.

The introduction of aromatic and heterocyclic groups at different positions of the this compound scaffold can significantly impact its biological activity. Palladium-catalyzed cross-coupling reactions and C-H activation are powerful tools for achieving this structural diversity.

C-2 and C-3 Functionalization:

The C-2 and C-3 positions of the indole ring are the most nucleophilic and thus the most common sites for electrophilic substitution and metal-catalyzed functionalization.

Palladium-Catalyzed C-H Functionalization: Palladium catalysis is a versatile method for the direct arylation and alkenylation of indoles. For instance, the palladium-catalyzed dual C-H functionalization of indoles allows for the synthesis of complex structures like fluorinated isocryptolepine analogues . Solvent conditions can control the regioselectivity of palladium-catalyzed intermolecular alkenylation of free (NH) indoles, leading to either C-2 or C-3 functionalization nih.gov.

Rhodium-Catalyzed C-H Alkylation: Rhodium(III)-catalyzed direct C-H alkylation of indoles with diazo compounds provides a highly efficient and atom-economical route to C-2 alkylated indoles mdpi.com.

Synthesis of 2-Arylindoles: The Fischer indole synthesis is a classic method that can be used to prepare 2-arylindoles from the corresponding arylhydrazines and ketones nih.gov. For example, 2-(4-methylsulfonylphenyl)-1H-indole derivatives can be synthesized and further functionalized at the C-3 position nih.gov.

PositionReaction TypeCatalyst/ReagentSubstituent IntroducedReference
C-2C-H AlkenylationPd(II)/Cu(II)Aryl, Vinyl nih.gov
C-2C-H AlkylationRh(III)Alkyl mdpi.com
C-3Vilsmeier-Haack FormylationPOCl₃, DMF-CHO nih.gov
C-3Reaction with ElectrophilesN-indolyl triethylborateAcyl, Ester, Sulfonyl acs.org

C-4, C-6, and C-7 Functionalization:

Functionalization of the benzene portion of the indole ring is more challenging due to its lower reactivity compared to the pyrrole (B145914) ring. However, directing group strategies have enabled regioselective C-H activation at these positions.

C-4 Functionalization: Directed C-H activation using a directing group at the C-3 position can facilitate C-4 functionalization nih.gov.

C-7 Functionalization: The use of a pivaloyl directing group on the indole nitrogen allows for rhodium-catalyzed C-7 functionalization nih.gov. Similarly, a rationally designed N-PR₂ directing group enables rhodium-catalyzed C-7 arylation with (hetero)aryl bromides nih.gov. Palladium-catalyzed Suzuki-Miyaura cross-coupling of 7-bromoindazoles (a related heterocyclic system) has also been reported rsc.org.

C-5 and C-6 Functionalization: While direct C-H functionalization at C-5 and C-6 is less common, strategies involving template-controlled palladium-catalyzed reactions have been developed nih.gov. The synthesis of polysubstituted indoles can also provide access to analogs with substituents at these positions mdpi.com.

PositionReaction TypeCatalyst/ReagentSubstituent IntroducedReference
C-4Directed C-H ActivationPd(II)Aryl nih.gov
C-7Directed C-H FunctionalizationRh(III)Aryl, Alkenyl, Alkyl nih.gov
C-7Directed C-H ArylationRh(I)Aryl, Heteroaryl nih.gov
C-7Suzuki-Miyaura CouplingPd(PPh₃)₄Aryl, Heteroaryl rsc.org

The synthesis of enantiomerically pure sulfoxides is of great interest due to their potential as chiral auxiliaries and their presence in biologically active molecules. The chirality at the sulfur atom in this compound can significantly influence its biological properties.

Asymmetric Oxidation of Sulfides: The most direct method for preparing chiral sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfide. This can be achieved using chiral chemical oxidants, enzymatic methods, or biocatalytic approaches rsc.orgwiley-vch.deresearchgate.net. Vanadium and titanium-based catalysts are commonly used for chemical asymmetric sulfoxidation acs.org.

Andersen Synthesis: A classical method for synthesizing chiral sulfoxides involves the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester derived from a chiral alcohol, such as menthol (B31143) acs.org.

Enzymatic Synthesis: Baeyer-Villiger monooxygenases (BVMOs) have been shown to catalyze the asymmetric oxidation of sulfides to produce chiral sulfoxides with high enantiomeric excess thieme-connect.com.

MethodKey Reagents/CatalystsDescriptionReference
Asymmetric SulfoxidationChiral oxidants, metal catalysts (V, Ti), enzymes (BVMOs)Direct oxidation of the sulfide to a chiral sulfoxide. rsc.orgacs.orgthieme-connect.com
Andersen SynthesisChiral sulfinate esters (e.g., menthyl p-toluenesulfinate), Grignard reagentsNucleophilic substitution on a chiral sulfinate ester. acs.org
Kinetic ResolutionChiral reagents or catalystsSelective reaction of one enantiomer of a racemic sulfoxide. rsc.org

Post-Synthetic Modifications and Functional Group Interconversions for Structural Diversification

Post-synthetic modification of a pre-functionalized indole core is a powerful strategy for rapidly generating a library of analogs for biological screening. Functional group interconversions (FGIs) allow for the transformation of one functional group into another, expanding the chemical space accessible from a common intermediate.

Reduction of the Sulfinyl Group: The methylsulfinyl group can be reduced to the corresponding methylthio group, which can then serve as a handle for further modifications.

Oxidation of the Sulfinyl Group: Conversely, the methylsulfinyl group can be oxidized to a methylsulfonyl group . The sulfonyl group is a common pharmacophore in many drugs.

Functional Group Interconversions on the Indole Ring:

Nitrile to Carboxylic Acid/Amide: A nitrile group can be hydrolyzed to a carboxylic acid or an amide, which can then participate in further coupling reactions.

Carboxylic Acid to Amide/Ester: Carboxylic acids can be readily converted to amides or esters via standard coupling procedures.

Halogen to Aryl/Heteroaryl: A halogen atom, such as bromine at the C-5 or C-7 position, can be used as a handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to introduce aryl or heteroaryl moieties rsc.orgthieme-connect.de.

Aldehyde/Ketone Transformations: Aldehydes and ketones can be converted to a variety of other functional groups, including amines (via reductive amination), alcohols (via reduction), and alkenes (via Wittig-type reactions).

Ugi Reaction: The Ugi four-component reaction is a powerful tool for post-synthetic modification, allowing for the rapid introduction of diversity. For example, C-2 alkylated indoles with a nitro group can be reduced to the corresponding amine and then subjected to an Ugi reaction to generate peptidomimetics acs.orggrafiati.com.

Initial Functional GroupTransformationResulting Functional GroupReagents/ConditionsReference
-SOCH₃Reduction-SCH₃Reducing agents
-SOCH₃Oxidation-SO₂CH₃Oxidizing agents
-BrSuzuki-Miyaura Coupling-Aryl, -HeteroarylPd catalyst, boronic acid rsc.orgthieme-connect.de
-NO₂Reduction, then Ugi ReactionPeptidomimeticReducing agent, Isocyanide, Aldehyde, Carboxylic acid acs.orggrafiati.com
-COOHAmidation-CONH₂Coupling agents nih.gov

Systematic Elucidation of the C-5 Methylsulfinyl Group's Role in Biological Activity

The substituent at the C-5 position of the indole ring plays a pivotal role in determining the biological activity of the molecule. The methylsulfinyl group, in particular, has been a key feature in the development of various therapeutic agents.

The oxidation state of the sulfur atom at the C-5 position significantly influences the biological activity of indole derivatives. Comparative studies involving methylthio (-SCH₃), methylsulfinyl (-S(O)CH₃), and methylsulfonyl (-SO₂CH₃) analogs have revealed important trends.

In the context of selective cyclooxygenase-2 (COX-2) inhibitors, a series of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indoles were synthesized and evaluated. mdpi.com The study demonstrated that the nature of the C-5 substituent had a considerable impact on both potency and selectivity. mdpi.comresearchgate.net Specifically, the introduction of a 4-(methylsulfonyl)phenyl group at the C-2 position, combined with various substituents at C-5, led to compounds with significant COX-2 inhibitory activity. mdpi.com While a direct comparison with a 5-methylsulfinyl analog was not the primary focus, the study highlighted the importance of the electronic properties of the C-5 substituent. mdpi.comresearchgate.net

Another study focused on the design of indomethacin (B1671933) analogs, where the 2-methyl group was replaced by a 4-methylsulfonylphenyl moiety. japsonline.com This modification aimed to enhance interaction with the hydrophobic residue of the COX-2 active site, thereby increasing selectivity. japsonline.com The research underscored the favorable contribution of the methylsulfonyl group to COX-2 inhibition. japsonline.com

Furthermore, research into dual antimicrobial and anti-inflammatory agents based on 2-(4-methylsulfonylphenyl) indole derivatives has shown that these compounds exhibit promising activity. nih.gov The methylsulfonyl group is a key pharmacophoric feature in many selective COX-2 inhibitors. nih.gov

The table below summarizes the activity of some C-5 substituted indole derivatives.

CompoundC-5 SubstituentTargetActivityReference
4e -OCH₃COX-2S.I. = 291.2 mdpi.comresearchgate.net
Indomethacin Analog H, CH₃, FCOX-2High Selectivity japsonline.com

S.I. denotes the selectivity index.

The electronic and steric properties of the substituent at the C-5 position of the indole ring are critical determinants of a molecule's interaction with its biological target. rsc.org The C-5 position is electronically sensitive, and modifications at this site can significantly alter the electron density of the indole ring system, thereby affecting its binding affinity. rsc.orgrsc.org

In the development of anti-Trypanosoma cruzi agents, it was found that small, aliphatic, electron-donating groups (EDGs) at the 5'-position of the indole core were favored for potency. nih.govacs.org Compounds with methyl, cyclopropyl (B3062369), ethyl, or methoxy (B1213986) groups displayed moderate to good activity. nih.govacs.org Conversely, analogs with electron-withdrawing groups (EWGs) like halogens or a trifluoromethyl group were inactive. nih.govacs.org This suggests that the electronic nature of the C-5 substituent directly influences the compound's biological efficacy.

Similarly, in the context of 5-HT6 receptor ligands, substitutions at the C-5 position were found to be generally detrimental to affinity compared to unsubstituted analogs. nih.gov A methoxy group at C-5, for instance, was shown to impose steric hindrance that prevented optimal π-stacking interactions with a key phenylalanine residue in the receptor binding site. nih.gov

The reaction yield in the synthesis of certain indole derivatives was also influenced by the electronic and steric effects of C-5 substituents. rsc.org Electron-donating groups at this position enhanced the nucleophilicity of the indole ring, leading to higher yields compared to electron-withdrawing groups. rsc.org

These findings underscore the delicate balance of electronic and steric factors at the C-5 position that must be considered in the design of new indole-based therapeutic agents.

Impact of N-Substitution and Side-Chain Variations on Ligand-Target Binding and Efficacy

Modifications to the N-1 position and side chains of the indole core are common strategies in medicinal chemistry to fine-tune the pharmacological properties of a compound.

In the pursuit of anti-Trypanosoma cruzi agents, methylation of the indole nitrogen in certain 1H-indole-2-carboxamides led to a restoration of potency, possibly by reorienting the molecule to a more bioactive conformation. nih.govacs.org However, in another series of 3,5-disubstituted-7-azaindoles, methylation or tosylation of the indole -NH resulted in a loss of activity against T. brucei, indicating that the hydrogen bond donor/acceptor pair of the azaindole core was crucial for potency in that specific scaffold. nih.gov

Side-chain variations also play a critical role. For instance, branching the side chain of an indole-2-carboxamide with a methyl group or N-methylating the amide resulted in equipotent compounds. nih.govacs.org In contrast, homologating the side chain or shifting the position of a methylene (B1212753) linker led to inactive compounds, highlighting the sensitivity of the target to the length and conformation of the side chain. acs.org

For a series of N-methylsulfonyl-indole derivatives, the introduction of various substituents on a thiazolidinone ring attached to the indole core via a methylenehydrazono linker significantly impacted their anti-inflammatory and COX-2 inhibitory activity. nih.govresearchgate.net

The table below illustrates the effects of N-substitution and side-chain modifications on biological activity.

Compound SeriesModificationTargetEffect on ActivityReference
1H-Indole-2-carboxamides N-methylation of indoleT. cruziRestored potency nih.govacs.org
3,5-Disubstituted-7-azaindoles N-methylation/tosylationT. bruceiLoss of activity nih.gov
Indole-2-carboxamides Side-chain homologationT. cruziInactive acs.org
N-methylsulfonyl-indoles Varied thiazolidinone substituentCOX-2Modulated activity nih.govresearchgate.net

Conformational Analysis and Its Correlation with Biological Potency

The three-dimensional arrangement of a molecule, or its conformation, is intrinsically linked to its biological activity. Conformational analysis helps in understanding how a ligand fits into the binding site of its target protein.

In the development of indomethacin analogs as selective COX-2 inhibitors, molecular modeling studies were performed to dock the synthesized compounds into the active site of the COX-2 enzyme. japsonline.com These studies revealed that the methylsulfonyl group at the para position of the C-2 phenyl ring was oriented towards a secondary pocket of the COX-2 binding site, a feature known to enhance selectivity. mdpi.comresearchgate.net The docking results were consistent with the in vitro COX-2 inhibition data, suggesting that the predicted binding conformations were relevant to the observed biological activity. japsonline.com

For a series of N-methylsulfonyl-indole derivatives, molecular modeling and pharmacokinetic properties were investigated using computational methods. researchgate.net Such studies provide insights into the preferred conformations of the molecules and how these relate to their dual COX-2/5-LOX inhibitory activity. researchgate.net

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups required for biological activity. This model then guides the design and optimization of new, more potent, and selective lead compounds.

In the optimization of 1H-indole-2-carboxamides as anti-Trypanosoma cruzi agents, a clear pharmacophore emerged. nih.gov A small, aliphatic, electron-donating group at the 5'-position of the indole was found to be ideal for potency. nih.gov The optimization process involved synthesizing a variety of analogs with different substituents at this position to probe the structure-activity relationship. nih.gov

Lead optimization of 3,5-disubstituted-7-azaindoles for the treatment of Human African Trypanosomiasis involved establishing structure-activity relationships around the 7-azaindole (B17877) core. nih.gov This led to the understanding that the hydrogen bond donor/acceptor pair of the azaindole was essential for potency. nih.gov Further modifications, such as replacing a benzonitrile (B105546) group with other aromatic systems, were explored to improve properties like metabolic stability and solubility while maintaining or enhancing potency. nih.gov

For a series of imidazo[2,1-b]thiazole (B1210989) derivatives designed as selective COX-2 inhibitors, the starting point was a previously identified potent and selective 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole. nih.gov This highlights how a known pharmacophore from one chemical series can be used to inform the design of a new one.

The table below presents examples of lead optimization strategies for indole derivatives.

Compound SeriesLead Optimization StrategyOutcomeReference
1H-Indole-2-carboxamides Varying C-5' substituentIdentified optimal groups for potency nih.gov
3,5-Disubstituted-7-azaindoles Modifying C-3 and C-5 substituentsImproved understanding of SAR for HAT nih.gov
Imidazo[2,1-b]thiazoles Using known indole pharmacophoreDesign of new selective COX-2 inhibitors nih.gov

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.

A 3D-QSAR study was performed on a series of indole derivatives as phosphodiesterase (PDE) type IV inhibitors using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The resulting models were statistically significant and had good predictive power, allowing for the identification of key features that could be used to design novel indole derivatives with enhanced PDE IV affinity. nih.gov

Another 3D-QSAR study was conducted on a set of synthesized indole derivatives as selective COX-2 inhibitors. researchgate.net The generated model was robust and showed a high predictive correlation coefficient, indicating its utility in the development and optimization of existing indole derivatives as anti-inflammatory agents. researchgate.net

These QSAR studies provide a quantitative framework for understanding the SAR of indole derivatives and for guiding the rational design of new compounds with improved therapeutic potential.

Enzyme Inhibition Profiles

The therapeutic potential of chemical compounds is often rooted in their ability to selectively interact with and modulate the activity of specific enzymes. For derivatives of this compound, a significant body of preclinical research has focused on elucidating their enzyme inhibition profiles. These investigations have revealed a diverse range of activities, targeting enzymes implicated in inflammation, cancer, and neurological disorders. This section details the inhibitory actions of these indole derivatives against several key enzyme families.

Cyclooxygenase (COX-1 and COX-2) Isozyme Selectivity and Inhibition Mechanisms

Derivatives of 2-phenyl-1H-indole, particularly those with a methylsulfonyl group, have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes. The COX enzyme exists in two primary isoforms: COX-1, a constitutive enzyme involved in physiological functions like gastric protection, and COX-2, an inducible enzyme that is upregulated at sites of inflammation. mdpi.com The main goal for researchers in this area is to develop compounds that selectively inhibit COX-2, thereby providing anti-inflammatory benefits without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. mdpi.com

A series of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indoles were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 isozymes in vitro. nih.gov Structure-activity relationship (SAR) studies indicated that the nature of the substituent at the C-5 position of the indole ring significantly influences both potency and selectivity. nih.govnih.gov For instance, the introduction of a methoxy group at the C-5 position of the 2-(4-(methylsulfonyl)phenyl)-1H-indole ring resulted in a compound with the highest COX-2 selectivity, boasting a selectivity index (S.I.) of 291.2. nih.govnih.gov

Molecular modeling studies have provided insight into the mechanism of this selectivity. Docking experiments show that these indole derivatives bind within the primary binding site of the COX-2 enzyme. nih.gov The methylsulfonyl (SO2Me) group at the para-position of the C-2 phenyl ring is crucial, as it inserts into the secondary pocket unique to the COX-2 active site. nih.govnih.gov This interaction, often involving a hydrogen bond with residues like Tyr355, is a hallmark of selective COX-2 inhibitors. nih.gov Furthermore, the NH of the indole ring can form a hydrogen bond with Val349, and substituents at the C-5 position, such as a methoxy group, can form additional hydrogen bonds with residues like Tyr348, further enhancing binding affinity and potency. nih.gov

In another study, 1-substituted-indole derivatives featuring the 2-(4-(methylsulfonyl)phenyl) scaffold were synthesized as analogues of indomethacin. mdpi.com These compounds generally showed weak inhibition of COX-1 but potent and selective inhibition of COX-2. mdpi.com The compound with a chlorobenzyl group at the N-1 position and a methylsulfonyl moiety on the C-2 phenyl ring was identified as the most potent and selective COX-2 inhibitor in the series, being over 1,300 times more selective for COX-2 than indomethacin. mdpi.com

CompoundSubstituent (C-5)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
4aH7.90.2630.5 nih.gov
4bF12.50.10125 nih.gov
4cCl20.10.2291.3 nih.gov
4dMe13.50.1496.4 nih.gov
4eOMe23.30.08291.2 nih.govnih.govacs.org
4a (analogue)H8.10.240.5 mdpi.com
4b (analogue)4-chlorobenzyl11.80.11107.63 mdpi.com
4c (analogue)4-methylbenzyl10.30.1664.3 mdpi.com
IndomethacinN/A0.0390.490.079 mdpi.com

5-Lipoxygenase (5-LOX) Inhibitory Activity

In addition to the cyclooxygenase pathway, the 5-lipoxygenase (5-LOX) pathway represents another critical branch of arachidonic acid metabolism, leading to the production of pro-inflammatory leukotrienes. a2bchem.com Dual inhibition of both COX-2 and 5-LOX is considered an advanced therapeutic strategy to achieve broader anti-inflammatory effects with a potentially improved safety profile, particularly concerning gastrointestinal and cardiovascular systems. mdpi.com

Several novel series of N-methylsulfonyl-indole derivatives have been synthesized and evaluated for their dual inhibitory activity. mdpi.com In one such study, compounds were designed as hybrids, incorporating the indole scaffold of indomethacin and the SO2Me pharmacophore from selective COX-2 inhibitors. mdpi.comekb.eg The evaluation of these compounds revealed that some derivatives possess significant 5-LOX inhibitory activity alongside their COX-2 inhibition. mdpi.com For example, an indole-thiazolidinone hybrid, (E)-2-((E)-{[1-(methylsulfonyl)-1H-indol-3-yl)methylene]hydrazono})-3-(p-tolyl)thiazolidin-5-one (compound 5d), was identified as a potent dual inhibitor. mdpi.commedchemexpress.com

Further research into indole derivatives has identified compounds with potent 5-LOX inhibition. jrespharm.comnih.gov A series of (3-methyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)(phenyl)methanone derivatives showed significant anti-inflammatory activity, and kinetic studies revealed a mixed or non-competitive type of inhibition with the 5-LOX enzyme for some of the most active compounds. jrespharm.com The search for potent 5-LOX inhibitors has led to the discovery of indole derivatives with IC50 values in the low micromolar and even nanomolar range, demonstrating inhibitory activity comparable or superior to the reference drug, Zileuton. a2bchem.comnih.gov

CompoundDescription5-LOX IC50 (µM)Reference
Compound 5d(E)-2-((E)-{[1-(methylsulfonyl)-1H-indol-3-yl)methylene]hydrazono})-3-(p-tolyl)thiazolidin-5-one0.41 mdpi.com
Compound 4e(E)-N-(4-Methoxyphenyl)-2-{[1-(methylsulfonyl)-1H-indol-3-yl]methylene}hydrazinecarbothioamide0.55 mdpi.com
Compound 5b(E)-3-Ethyl-2-((E)-{[1-(methylsulfonyl)-1H-indol-3-yl]methylene}hydrazono)thiazolidin-5-one0.49 medchemexpress.com
ZileutonReference Drug0.52 mdpi.com
Compound 351-benzyl-3-methyl-5-(methylsulfonyl)-2-phenyl-1H-indolePotent inhibitor (kinetic study performed) jrespharm.com
Compound 1mIndole Derivative< 1.0 nih.gov
Compound 1sIndole Derivative< 1.0 nih.gov
Compound 4aIndole Derivative< 1.0 nih.gov
Compound 6aIndole Derivative< 1.0 nih.gov

Carbonic Anhydrase (CA) Inhibition and Isoform Specificity

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. uni-saarland.de There are 15 known human (h) isoforms, which differ in their cellular localization and expression levels. uni-saarland.de Some isoforms, particularly the tumor-associated hCA IX and hCA XII, are overexpressed in various cancers and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Therefore, selective inhibition of these isoforms is a validated strategy in anticancer drug development.

The primary sulfonamide group (SO2NH2) is a classic zinc-binding group known to effectively inhibit CAs. Research has explored indole-based sulfonamides for their potential as CA inhibitors. A series of 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamides were synthesized and showed potent, nanomolar inhibition against several CA isoforms, including the cytosolic hCA I and hCA II, as well as the transmembrane hCA IX and hCA XII. Specifically, certain thiosemicarbazide (B42300) derivatives based on this scaffold demonstrated highly potent and selective inhibition of the tumor-related hCA XII isoform, with Ki values significantly better than the standard inhibitor acetazolamide.

In another approach, scaffold-hopping from an indane-based inhibitor led to the design of 1-acylated indoline-5-sulfonamides. These compounds showed effective inhibition of hCA IX and hCA XII, with Ki values reaching the low nanomolar range (41.3 nM for hCA XII and 132.8 nM for hCA IX). The studies highlighted that substitutions on the indoline (B122111) core could modulate potency and selectivity against different isoforms, with some derivatives showing selectivity for the cancer-related isoforms over the ubiquitous cytosolic ones.

CompoundTarget IsoformInhibition Constant (Ki)Reference
Compound 33hCA IX2.1 nM
Compound 33hCA XII0.69 nM
Compound 34hCA IX1.4 nM
Compound 34hCA XII0.87 nM
AcetazolamidehCA IX25 nM
AcetazolamidehCA XII5.7 nM
Compound 4fhCA IX132.8 nM
Compound 4fhCA XII41.3 nM
2-(Hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamidehCA I7.5 nM
2-(Hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamidehCA II7.2 nM

Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition

Lysine-specific demethylase 1 (LSD1/KDM1A) is a histone-modifying enzyme that removes methyl groups from lysine residues on histones (specifically H3K4me1/2 and H3K9me1/2). LSD1 is overexpressed in a wide range of cancers, and its activity is linked to aberrant gene expression that promotes tumor progression. Consequently, LSD1 has emerged as a significant therapeutic target for cancer treatment.

The indole scaffold has been incorporated into the design of novel LSD1 inhibitors. In one study, a series of novel indole derivatives were synthesized, leading to the identification of a compound that emerged as a highly potent LSD1 inhibitor with an IC50 value of 50 nM. This compound also showed significant antiproliferative effects against lung cancer cells.

Another study focused on indole-5-yl-cyclopropane amine derivatives found that the introduction of a piperidine (B6355638) group enhanced LSD1 inhibitory activity. The most potent compound from this series exhibited an IC50 value of 24.4 nM against LSD1. Molecular hybridization strategies have also been employed to design potent LSD1 inhibitors. One such inhibitor, compound 14, was found to be a selective and reversible inhibitor with an IC50 of 0.18 µM, which increased the methylation levels of H3K4me1/2 and inhibited the migration of liver cancer cells. Molecular docking studies suggest these inhibitors bind within the active site of LSD1, forming key hydrogen bonds with residues such as Asp555, His564, and Lys661, which contributes to their inhibitory effect.

CompoundDescriptionLSD1 IC50Reference
Compound 43Indole derivative0.050 µM
Compound 9Indole-5-yl-cyclopropane amine derivative24.4 nM (0.0244 µM)
Compound 14Molecular hybrid0.18 µM
Compound 192-aminopyrimidine derivative (for comparison)0.89 µM

Cytochrome P450 (CYP51) Enzyme Modulation

Cytochrome P450 51 (CYP51), also known as lanosterol (B1674476) 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols. nih.gov In fungi, it is essential for producing ergosterol, a key component of the fungal cell membrane, while in protozoa like Trypanosoma cruzi, it is involved in producing essential endogenous sterols. nih.govnih.gov Because of its vital role in these pathogens and its distinction from the human ortholog, CYP51 is a well-validated target for antifungal and antiparasitic drugs, most notably the azole class of inhibitors. nih.gov

While research specifically on this compound derivatives as CYP51 modulators is limited, the broader indole scaffold has been successfully used to develop potent CYP51 inhibitors. nih.gov In the quest for new antifungal agents, indole moieties have been incorporated into azole derivatives to enhance their binding affinity and efficacy. nih.gov For example, a series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols were designed as analogues of fluconazole, where an indole scaffold replaced a triazole moiety. nih.gov One of these compounds, the (-)-(S) enantiomer of 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol, showed exceptionally potent activity against Candida albicans, significantly exceeding that of fluconazole. nih.gov Molecular docking studies confirmed that the indole ring plays a key role in the binding interaction within the active site of C. albicans CYP51. nih.gov

Similarly, in the search for treatments for Chagas disease, an indole-containing compound, N-[4-pyridyl]-formamide LP10, was identified as a potent non-azolic inhibitor of T. cruzi CYP51 (TcCYP51), with a dissociation constant (Kd) of 42 nM. nih.gov The indole ring was deemed essential for its interaction with the enzyme. nih.gov These findings highlight that while the specific 5-(methylsulfinyl) derivative has not been a focus, the indole core is a valuable pharmacophore for designing potent inhibitors of the cytochrome P450 enzyme CYP51.

Cholinesterase Enzyme Inhibition

Alzheimer's disease pathology is complex, but one of the primary therapeutic strategies involves inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132); inhibiting them increases acetylcholine levels in the brain, which can alleviate some cognitive symptoms.

The indole nucleus, being a key structural component of many biologically active compounds, has been utilized in the design of novel cholinesterase inhibitors. A study focused on designing multi-target-directed ligands for Alzheimer's disease synthesized a series of indole-chalcone hybrids. The evaluation of these compounds for AChE and BuChE inhibition revealed that a p-chlorophenyl chalcone (B49325) derivative of indole (compound 5b) exhibited the strongest inhibitory activity against both enzymes, with IC50 values of 27.54 nM for AChE and 36.85 nM for BuChE. This potency was superior to the reference drug donepezil (B133215) for AChE and comparable to tacrine (B349632) for BuChE.

In another study, inden-3-yl acetohydrazide derivatives containing a methylsulfinyl group were synthesized and evaluated. The most potent compound in this series showed an IC50 value of 13.86 µM for AChE and 48.55 µM for BuChE, demonstrating the potential of this scaffold in designing cholinesterase inhibitors. These studies underscore the versatility of the indole framework in developing inhibitors for enzymes relevant to neurodegenerative diseases.

CompoundDescriptionAChE IC50BuChE IC50Reference
Compound 5bp-chlorophenyl chalcone indole derivative27.54 nM36.85 nM
DonepezilReference Drug55.39 nM219.36 nM
TacrineReference Drug38.57 nM35.95 nM
Compound SD-302-(5-fluoro-2-methyl-1-{(E)-4-(-(methyl sulfinyl) benzylidene}-1H-inden-3-yl)-N'-(substituted benzylidene) acetohydrazide derivative13.86 µM48.55 µM
Compound IND-30Indole derivative4.16 µM-

Antimicrobial Efficacy and Mechanisms of Action

The indole scaffold is a significant structural component in many biologically active compounds, making its derivatives a focal point for antimicrobial drug discovery. nih.govchula.ac.th The introduction of a methylsulfinyl group at the 5-position of the indole ring, along with other modifications, has led to the development of derivatives with notable antimicrobial properties. These compounds have been investigated for their efficacy against a range of pathogenic microbes, including bacteria, mycobacteria, fungi, and viruses.

Derivatives of this compound have demonstrated a varied spectrum of antibacterial activity. Studies on N-methylsulfonyl-indole derivatives revealed selective efficacy. For instance, certain thiosemicarbazide derivatives exhibited activity primarily against Gram-negative bacteria such as Escherichia coli and Salmonella enterica, while some thiazolidinone derivatives were active only against E. coli. nih.govresearchgate.net In that particular study, the compounds showed no activity against the tested Gram-positive strains, which included Staphylococcus aureus and Listeria monocytogenes. nih.gov However, other research indicates that indole derivatives incorporating a thiazolidinone component can be effective against both Gram-positive and Gram-negative bacteria. nih.gov

The versatility of the indole nucleus allows for modifications that can enhance potency against resistant strains. The rise of methicillin-resistant Staphylococcus aureus (MRSA) poses a significant challenge to healthcare, and indole-based compounds are being actively investigated as a potential solution. nih.gov Certain indole-thiadiazole and indole-triazole derivatives have demonstrated excellent activity against MRSA, proving more effective than the standard antibiotic ciprofloxacin (B1669076) in some cases. turkjps.org Similarly, a series of (5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids showed better potency against MRSA than ampicillin (B1664943). mdpi.comresearchgate.net The antibacterial mechanism for some derivatives involves the inhibition of critical bacterial processes; for example, certain 2-aryl-substituted indole derivatives function as bacterial histidine kinase inhibitors. japsonline.com

Table 1: Antibacterial Activity of Selected Indole Derivatives

Compound Class Target Pathogen(s) Observed Activity Source(s)
N-methylsulfonyl-indole thiosemicarbazides E. coli, S. enterica (Gram-negative) Selective antibacterial activity. nih.govresearchgate.net
N-methylsulfonyl-indole thiazolidinone E. coli (Gram-negative) Bioactivity against E. coli. nih.govresearchgate.net
Indole-thiadiazole / Indole-triazole MRSA, S. aureus, E. coli, B. subtilis Significant activity; some more effective against MRSA than ciprofloxacin. turkjps.org
(5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids Gram-positive & Gram-negative strains, MRSA More potent than ampicillin against tested strains; inhibited biofilm formation. mdpi.comresearchgate.net
2-(2-Hydroxyphenyl)-1H-indoles MRSA Synergistic effects with tetracyclines via efflux pump inhibition. japsonline.com

The development of new treatments for tuberculosis is a global health priority, and indole derivatives have shown promise in this area. While specific studies on the anti-mycobacterial activity of this compound are not extensively detailed, related indole structures have been found to be effective. For example, various carbazone derivatives of indole are reported to possess anti-mycobacterial and antituberculosis properties. nih.gov

Research has demonstrated that oxindole-thiazolidine conjugates and certain Schiff base indole derivatives are active against Mycobacterium tuberculosis. chula.ac.th Furthermore, studies on 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones, which share the core indole structure, have confirmed their potential as anti-tuberculosis agents. dergipark.org.tr These findings suggest that the indole scaffold is a viable starting point for the development of novel anti-mycobacterial drugs.

Antifungal Activity

Investigations into the antifungal properties of indole derivatives have yielded mixed but promising results. While a study on N-methylsulfonyl-indole derivatives found them to be inactive against Candida albicans, it also noted that other indole-thiazolidinone hybrids could possess potent antifungal activity. nih.gov Other research confirms this, showing that certain indole derivatives have a good level of activity against fungal pathogens like C. albicans and C. krusei. turkjps.org

Notably, a series of (5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids displayed superior antifungal activity against eight different fungal species when compared to the standard drugs bifonazole (B1667052) and ketoconazole. researchgate.net The inclusion of a methylsulfonyl or benzylsulfinyl group in other heterocyclic structures, such as oxadiazoles, has also been shown to confer high, broad-spectrum antifungal activity. mdpi.comnih.gov

Antiviral Activity

The indole nucleus is a privileged structure in antiviral drug design, appearing in various agents that inhibit viral replication. rjpn.orgnih.gov Indole derivatives have been reported to be active against a range of DNA and RNA viruses. rjpn.orgresearchgate.net Specific examples include activity against Hepatitis C Virus (HCV) and Herpes Simplex Virus-1 (HSV-1). rjpn.orgnih.gov Although direct antiviral data for this compound is limited, related compounds like 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones are known to have antiviral properties, indicating the potential of this chemical family. nih.gov

Antioxidant Capacity and Redox Modulation

Inflammation and oxidative stress are often linked through common causative pathways, making compounds with both anti-inflammatory and antioxidant properties highly desirable. researchgate.net Indole derivatives, including those with a methylsulfinyl group, have been identified as having significant antioxidant potential.

The antioxidant activity of indole derivatives is frequently attributed to the radical scavenging capability of the indole moiety itself. omicsonline.org This activity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and ferric reducing ability of plasma (FRAP) tests. rjpn.orgijpsr.com

Studies on N-methylsulfonyl-indole derivatives have confirmed their ability to scavenge DPPH free radicals, with a phenylthiazolidinone derivative demonstrating the highest activity in one study. nih.gov Similarly, derivatives of (1-(4-(methylsulfinyl)benzylidene)−5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide were found to be potent antioxidants in DPPH assays. tandfonline.com The mechanism behind this activity is the ability of the compounds to donate an electron or hydrogen atom to neutralize highly reactive free radicals, thereby inhibiting oxidative processes. omicsonline.org

Table 2: Antioxidant Activity of Selected Indole and Related Derivatives

Compound Class Assay(s) Key Findings Source(s)
N-methylsulfonyl-indole derivatives DPPH Phenylthiazolidinone derivative (5c) showed the highest antioxidant activity. nih.gov
1-(4-(methylsulfinyl)benzylidene) derivatives DPPH Substitutions on the phenyl ring led to highly potent antioxidant activity. tandfonline.com
2-Phenylindole derivatives General Antioxidant activity attributed to the radical scavenging properties of the indole moiety. omicsonline.org
N-substituted indole derivatives DPPH, Reducing Power Assay Compounds 11a and 12c were found to be the most potent compared to ascorbic acid. researchgate.net
bis(indol-3-yl) sulfone DPPH, ABTS, FRAP Displayed potent antioxidant activity. ijpsr.com

The antioxidant capacity of this compound derivatives extends to interactions within the cellular environment. Their primary mechanism is the inhibition of the formation of oxidative free radicals, which are reactive species that can cause damage to cellular structures. omicsonline.org Reactive oxygen species (ROS) can be generated by cellular enzymes like those in the cytochrome P450 family. nih.gov By scavenging these radicals, indole derivatives help prevent downstream damage, such as lipid peroxidation, which is the oxidative degradation of lipids in cell membranes. nih.gov

Antiparasitic Spectrum of Activity

Derivatives of the this compound scaffold have been investigated for their potential against various parasites, demonstrating a notable spectrum of activity in preclinical models. These investigations have primarily focused on their efficacy against the causative agents of Chagas disease and malaria.

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge in the Americas. nih.gov The search for new, effective treatments has led to the exploration of various chemical scaffolds, including indole derivatives. nih.govacs.org Phenotypic screening of compound libraries against the intracellular amastigote forms of T. cruzi identified several hits containing an indole core. nih.govacs.org

Subsequent medicinal chemistry efforts focused on optimizing these initial hits, particularly a series of 1H-indole-2-carboxamides. nih.govacs.org Structure-activity relationship (SAR) studies revealed that small, electron-donating aliphatic groups at the 5' position of the indole core were generally favored for potency. acs.org For instance, compounds with a methyl or cyclopropyl group at this position showed moderate to good potency against the parasite. acs.org Conversely, derivatives containing electron-withdrawing groups like halogens or a trifluoromethyl group were found to be inactive. acs.org

In the optimization process, a key challenge was balancing potency with metabolic stability and solubility. nih.govacs.org While some modifications led to a desirable increase in potency (pEC50 > 6.0), these compounds often suffered from limited solubility and poorer microsomal stability. nih.gov For example, a cyclopropyl analogue demonstrated a pEC50 of 6.2, but other properties were suboptimal. acs.org Despite these challenges, the research demonstrated that indole-based compounds, including those with sulfonyl-related functionalities, are a promising class for the development of novel anti-trypanosomal agents. nih.govacs.org The primary mechanism of action for one of the optimized series was identified as inhibition of the parasite enzyme CYP51, though this target was later deprioritized, halting further development of that specific series. nih.gov

Table 1: Anti-Trypanosomal Activity of Selected Indole Derivatives This table is interactive. You can sort and filter the data. | Compound Analogue | Modification | Potency (pEC50) against T. cruzi | Reference | | :--- | :--- | :--- | :--- | | 1 | 5'-Methyl | 5.4 - 6.2 | acs.org | | 2 | 5'-Cyclopropyl | 5.4 - 6.2 | acs.org | | 3 | 5'-Ethyl | 5.4 - 6.2 | acs.org | | 4 | 5'-Methoxy | 5.4 - 6.2 | acs.org | | 5 | 5'-Halogen | < 4.2 | acs.org | | 6 | 5'-Trifluoromethyl | < 4.2 | acs.org | | 7 | Ethyl analogue (37) | 5'-Ethyl | 6.9 | nih.govacs.org | | 8 | Cyclopropyl analogue (39) | 5'-Cyclopropyl | 6.2 | nih.govacs.org |

The indole scaffold is a recurring motif in compounds exhibiting anti-malarial properties. ijpsr.comjchr.orgchula.ac.th Derivatives have been evaluated for their activity against Plasmodium falciparum, the deadliest species of malaria parasite, with some showing potency comparable to standard drugs like chloroquine. chula.ac.thomicsonline.org

Research has explored various indole-based structures, including 3-piperidin-4-yl-1H-indoles, which were identified through high-throughput screening against P. falciparum. ijpsr.com The host hormone melatonin, itself an indole derivative, is known to synchronize the growth of P. falciparum parasites, highlighting the parasite's interaction with this chemical class. mdpi.com

Target engagement studies aim to identify the specific parasite proteins that these compounds interact with to exert their anti-malarial effect. biorxiv.org For instance, some indole derivatives have been developed as potent inhibitors of P. falciparum heat shock protein 90 (PfHsp90). nih.gov Inhibition of PfHsp90, a crucial molecular chaperone, disrupts proteostasis in the parasite. nih.gov Further investigation revealed that inhibiting PfHsp90 perturbs the stability of the proteasome, the cellular machinery for protein degradation, suggesting that PfHsp90 directly supports the function of the 26S proteasome complex. nih.gov This disruption of protein quality control ultimately leads to parasite death, making PfHsp90 a viable target for anti-malarial drug development. nih.gov

Antiproliferative and Anticancer Pathways

The structural versatility of the indole nucleus has made it a privileged scaffold in the design of anticancer agents. mdpi.comresearchgate.net Derivatives of this compound are part of this broader class of compounds that have shown significant potential in oncology by influencing various cellular pathways involved in cancer cell proliferation and survival. omicsonline.orgmdpi.com

A wide array of indole derivatives has been synthesized and tested against various human cancer cell lines, demonstrating significant cytotoxic effects. mdpi.com For example, a series of indole-based sulfonohydrazides was evaluated against the MCF-7 (estrogen receptor-positive breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines. acs.orgnih.gov One compound from this series, featuring a p-chlorophenyl substituent, showed promising inhibition of both cell lines with IC50 values of 13.2 µM and 8.2 µM, respectively. acs.orgnih.gov Importantly, this compound was found to be non-toxic to non-cancerous HEK-293 cells, indicating a degree of selectivity for cancer cells. nih.gov

Other studies have explored different modifications to the indole core. Mefenamic acid-based indole analogues showed selective growth inhibition of oral cancer cells (CAL 27). researchgate.net Another study on 1-(phenylsulfonyl)-1H-indole derivatives identified a compound with potent antiproliferative activity against glioblastoma cells, with an IC50 value of 2.6 µM. nih.gov The cytotoxic potential of indole derivatives has been documented across a range of cancer types, including liver (HepG2), cervical (HeLa), and lung (A549) cancer cell lines, with reported IC50 values often in the low micromolar range. mdpi.comnih.gov

Table 2: Cytotoxic Activity of Selected Indole Derivatives in Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Class Cancer Cell Line Specific Cell Line IC50 (µM) Reference
Indole-sulfonohydrazide (5f) Breast (ER+) MCF-7 13.2 acs.orgnih.gov
Indole-sulfonohydrazide (5f) Breast (Triple-Negative) MDA-MB-468 8.2 acs.orgnih.gov
1-(phenylsulfonyl)-indole derivative (51) Glioblastoma U251 2.6 nih.gov
5-((4-(pyridin-3-yl) pyrimidine-2-yl)amino)-1H-indole-2-carboxamide (50) Liver HepG2 9.04 mdpi.comnih.gov
5-((4-(pyridin-3-yl) pyrimidine-2-yl)amino)-1H-indole-2-carboxamide (50) Cervical HeLa 3.75 mdpi.comnih.gov
5-((4-(pyridin-3-yl) pyrimidine-2-yl)amino)-1H-indole-2-carboxamide (50) Breast (Triple-Negative) MDA-MB-231 3.24 mdpi.comnih.gov
Indole-based LSD1 Inhibitor (43) Lung A549 0.74 mdpi.com
Methoxy-substituted indole curcumin (B1669340) derivative (27) Cervical HeLa 4 mdpi.com
Methoxy-substituted indole curcumin derivative (27) Laryngeal Hep-2 12 mdpi.com

The anticancer effects of this compound derivatives and related compounds are rooted in their ability to modulate key pathways controlling cell growth and apoptosis (programmed cell death). mdpi.comnih.gov Numerous mechanistic studies have revealed that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. mdpi.comnih.gov

One common mechanism involves the inhibition of histone deacetylases (HDACs). nih.gov For example, the indole-derived HDAC inhibitor MPT0G009 was shown to induce apoptosis in human hepatocellular carcinoma (HCC) cells. oncotarget.com Inhibition of HDACs leads to the accumulation of acetylated proteins, such as histone H3 and α-tubulin, which can result in cell cycle arrest and apoptosis. nih.govoncotarget.com

Other indole derivatives function by targeting key regulatory proteins in the apoptotic cascade. mdpi.comnih.gov Some compounds act as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1. nih.gov By inhibiting these proteins, the compounds disrupt the balance of pro- and anti-apoptotic signals, leading to the activation of the cell death machinery. nih.gov Another investigated mechanism is the targeting of the orphan nuclear receptor Nur77. mdpi.comnih.gov Certain indole derivatives can bind to Nur77 and promote its translocation from the nucleus to the mitochondria, which in turn triggers the loss of mitochondrial membrane potential and subsequent cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis. mdpi.comnih.gov These diverse mechanisms underscore the potential of the indole scaffold to generate anticancer agents that can overcome resistance and effectively eliminate tumor cells. nih.gov

Computational Chemistry and in Silico Modeling for 5 Methylsulfinyl 1h Indole Research

Molecular Docking Simulations for Ligand-Target Recognition and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding ligand-target interactions and estimating the binding affinity, which is a key indicator of a compound's potential efficacy.

Given that the structurally related compound, 5-(methylsulfonyl)phenyl)-1H-indole, has been identified as a selective cyclooxygenase-2 (COX-2) inhibitor, it is plausible to hypothesize that 5-(Methylsulfinyl)-1H-indole may also interact with this enzyme family. mdpi.comresearchgate.net The COX enzymes are critical mediators of inflammation, and their inhibition is a primary strategy for anti-inflammatory drugs. tandfonline.comnih.gov

A typical molecular docking workflow for this compound against a target like COX-2 (PDB ID: 3LN1) would involve preparing the protein structure and the ligand, defining a binding site (or "grid box"), and then allowing a docking algorithm (such as AutoDock Vina) to sample various conformations and orientations of the ligand within that site. nih.gov The results are then scored based on a function that estimates the free energy of binding, with lower scores indicating a more favorable interaction. tandfonline.com Studies on other indole (B1671886) derivatives have successfully used this approach to predict and rationalize their COX-2 inhibitory activity. nih.govnih.govbenthamdirect.com

The primary output of a docking simulation is a set of predicted binding poses, which reveal the specific intermolecular interactions between the ligand and the protein's active site residues. For an indole derivative binding to COX-2, several key interactions are anticipated.

The indole ring itself can form hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket, such as Tyrosine, Phenylalanine, and Tryptophan. The nitrogen atom of the indole's N-H group can act as a hydrogen bond donor, a common feature in the binding of many indole-based compounds. mdpi.com

In the context of the COX-2 active site, crucial interactions often involve residues like Arg120, Tyr355, and Ser530. Docking studies of other indole-based COX-2 inhibitors have shown that the ligand can form hydrogen bonds with the side chains of these amino acids. nih.govtandfonline.com For this compound, it is hypothesized that the oxygen atom of the methylsulfinyl group could act as a hydrogen bond acceptor, potentially interacting with residues like Gln178 or Ser339. tandfonline.com The methyl group would likely be oriented towards a hydrophobic pocket.

Table 1: Hypothetical Key Interactions for this compound in COX-2 Active Site

Ligand MoietyPotential Interaction TypePotential Interacting Residues
Indole RingHydrophobic / π-π StackingTyr385, Trp387
Indole N-HHydrogen Bond DonorHis90, Arg513
Methylsulfinyl (S=O) GroupHydrogen Bond AcceptorArg120, Tyr355, Ser530
Methyl GroupHydrophobicVal523, Ala527

While docking provides a static snapshot of the binding pose, the reality is that both proteins and ligands are dynamic entities. Conformational analysis, often performed using molecular dynamics (MD) simulations, is essential to understand the stability of the predicted binding pose and the flexibility of the protein-ligand complex over time. researcher.lifenih.govresearchgate.net

An MD simulation of the docked this compound-COX-2 complex would be initiated to observe its behavior over a period of nanoseconds. rsc.org Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. researchgate.net Root-mean-square fluctuation (RMSF) analysis can highlight flexible regions of the protein upon ligand binding. This dynamic view can reveal whether the initial docked pose is maintained and can identify subtle conformational changes in the protein that are induced by the ligand, a concept known as "induced fit". nih.gov This analysis provides a more realistic and robust understanding of the molecular recognition process. nih.gov

Computational ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. Computational, or in silico, ADME prediction tools are widely used in early-stage drug discovery to filter out compounds that are likely to fail due to poor absorption, distribution, metabolism, or excretion profiles. indexcopernicus.com Numerous studies on indole derivatives have employed these tools to assess their drug-like qualities. nih.govbenthamdirect.comeurekaselect.com

Several key physicochemical properties can be calculated to predict a compound's permeability and distribution. These are often evaluated against established guidelines like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity (LogP), and hydrogen bond donors/acceptors. researchgate.net

For this compound, these properties can be readily calculated using web-based tools like SwissADME. The predicted values would give an initial assessment of its potential for oral bioavailability. For instance, a high predicted gastrointestinal (GI) absorption and the ability to cross the blood-brain barrier (BBB) would be key indicators of its distribution profile. researchgate.net

Table 2: Predicted Physicochemical and ADME Properties for this compound

PropertyPredicted ValueImplication
Molecular Weight179.23 g/molFavorable (Lipinski: <500)
LogP (Lipophilicity)1.5 - 2.0Good balance for solubility and permeability (Lipinski: <5)
Hydrogen Bond Donors1Favorable (Lipinski: <5)
Hydrogen Bond Acceptors1Favorable (Lipinski: <10)
Topological Polar Surface Area (TPSA)~45 ŲGood potential for cell permeability
Lipinski's Rule Violations0High probability of being orally bioavailable researchgate.net

Understanding how a compound is metabolized is critical. In silico tools can predict the primary sites of metabolism on a molecule and the cytochrome P450 (CYP) enzymes most likely responsible for these transformations. news-medical.net For organosulfur compounds, metabolic pathways often involve oxidation of the sulfur atom. nih.govnih.govresearchgate.net

For this compound, it is highly probable that the sulfinyl group would be a primary site of metabolism, likely being oxidized to the corresponding sulfonyl group (5-(Methylsulfonyl)-1H-indole) by CYP enzymes. Other potential metabolic routes could include hydroxylation at various positions on the indole ring. Predicting which specific CYP isoforms (e.g., CYP3A4, CYP2D6) are involved is important for anticipating potential drug-drug interactions. news-medical.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic structure, which governs its reactivity and interactions. researchgate.net These methods are used to calculate a variety of molecular properties that are difficult to measure experimentally. figshare.com

For this compound, DFT calculations could be used to determine its optimized 3D geometry and to analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. nih.gov

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. This map visualizes the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show a negative potential around the sulfinyl oxygen, confirming its role as a hydrogen bond acceptor, and a positive potential around the indole N-H proton, indicating its function as a hydrogen bond donor. nih.gov These calculations provide a theoretical foundation that complements and helps explain the findings from molecular docking and ADME predictions. acs.orgacs.org

Table 3: Hypothetical Quantum Chemical Properties for this compound (Calculated via DFT)

PropertyHypothetical ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating ability
LUMO Energy-0.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVRelates to chemical stability and reactivity
Dipole Moment~3.5 DebyeIndicates overall molecular polarity

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity and kinetic stability of a molecule. youtube.comlibretexts.org It focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is correlated with the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, and its energy level relates to the molecule's electrophilicity or acidity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and stability. sciencegate.app A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. sciencegate.app A small energy gap suggests the molecule is more reactive and can be easily polarized.

For this compound, FMO analysis performed using Density Functional Theory (DFT) calculations would reveal the distribution and energy levels of these frontier orbitals. The HOMO is expected to be localized primarily on the electron-rich indole ring system, while the LUMO distribution would indicate the most probable sites for nucleophilic attack. The sulfinyl group (-S(O)CH₃) would influence the electronic properties, affecting the energy of both the HOMO and LUMO.

Illustrative FMO Data for this compound The following data is hypothetical and serves to illustrate the typical output of an FMO analysis.

ParameterEnergy Value (eV)Implication
EHOMO-6.25Indicates the electron-donating capability (nucleophilicity) of the molecule.
ELUMO-1.10Indicates the electron-accepting capability (electrophilicity) of the molecule.
HOMO-LUMO Gap (ΔE)5.15A larger gap suggests high kinetic stability and lower chemical reactivity. sciencegate.app

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, is a visualization tool that illustrates the charge distribution across a molecule's surface. researchgate.netwolfram.comdeeporigin.com It is invaluable for understanding and predicting a molecule's reactive behavior, particularly its non-covalent interactions with other molecules, such as a biological receptor. deeporigin.com

The map is color-coded to represent different electrostatic potential values:

Red: Indicates regions of negative electrostatic potential, which are electron-rich and prone to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms like oxygen and nitrogen.

Blue: Represents regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Denotes regions that are relatively neutral.

In the case of this compound, an EPS map would likely show a significant region of negative potential (red) around the oxygen atom of the sulfinyl group and the nitrogen atom of the indole ring, highlighting these as primary sites for hydrogen bonding or interactions with electrophiles. researchgate.net Conversely, positive potential (blue) would be concentrated around the N-H proton of the indole ring, indicating its role as a potential hydrogen bond donor. This detailed charge landscape is crucial for predicting the molecule's binding orientation within a protein's active site. deeporigin.com

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. biointerfaceresearch.com In drug discovery, MD simulations are essential for evaluating the stability and dynamics of a ligand-receptor complex, providing insights that are not available from static models like molecular docking. biointerfaceresearch.comnih.gov

After docking this compound into the active site of a target protein, an MD simulation would be performed for a set duration (e.g., 100-200 nanoseconds) to observe how the complex behaves in a simulated physiological environment. researchgate.netnih.gov Several key metrics are analyzed to assess stability:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over time suggests the complex has reached equilibrium and remains stable. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values in certain regions of the protein can reveal flexibility that may be important for ligand binding. researchgate.net

Radius of Gyration (Rg): Represents the compactness of the protein structure. A stable Rg value suggests the protein is not undergoing significant conformational changes or unfolding. researchgate.net

Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule that is accessible to the solvent, providing insights into hydrophobic interactions. researchgate.net

MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) Calculations: This method is often used to estimate the free energy of binding between the ligand and the receptor, providing a quantitative measure of binding affinity. nih.gov

Illustrative MD Simulation Stability Data for a this compound-Receptor Complex The following data is hypothetical, representing a stable binding scenario.

ParameterAverage ValueInterpretation
Protein RMSD1.8 ÅLow deviation (&lt;2.0 Å) indicates a stable protein backbone throughout the simulation. researchgate.net
Ligand RMSD1.2 ÅLow deviation indicates the ligand remains stably bound in the active site. nih.gov
Radius of Gyration (Rg)22.5 ÅA consistent value suggests the protein's overall structure remains compact and stable. researchgate.net
Binding Free Energy (ΔGbind via MM/GBSA)-30.5 kcal/molA favorable negative value indicates strong binding affinity. espublisher.com

Virtual Screening and Library Design for Novel Analogs

Virtual screening is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target. nih.govmdpi.com This process is instrumental in identifying novel lead compounds and can be used to design a focused library of analogs based on the this compound scaffold.

The process typically involves several stages:

Database Preparation: A large library of compounds, such as the ZINC database, is selected. mdpi.com For this specific case, the library might be filtered to include only molecules containing an indole core. nih.gov

Structure-Based Virtual Screening: Using the 3D structure of a target receptor, molecular docking simulations are performed to predict the binding mode and affinity of each compound in the library. nih.gov Compounds are then ranked based on their docking scores. nih.gov

Hit Identification and Filtering: The top-scoring compounds ("hits") are selected. These hits are often further filtered based on pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) to eliminate candidates with poor drug-like characteristics. biointerfaceresearch.comnih.gov

Library Design: The identified hits provide valuable information on which structural modifications to the this compound scaffold are favorable for binding. This knowledge is used to design a smaller, focused library of novel analogs with a higher probability of being active. These new designs can then be synthesized and tested experimentally, accelerating the drug discovery cycle.

This in silico approach allows for the efficient exploration of chemical space to discover new derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles.

Advanced Spectroscopic and Analytical Techniques for Mechanistic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Characterization and Ligand-Binding Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 5-(Methylsulfinyl)-1H-indole and for probing its interactions with biomolecular targets at an atomic level.

Structural Characterization: The complete assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts is achieved through a combination of one-dimensional and two-dimensional NMR experiments.

¹H NMR: The proton spectrum provides initial information on the number of distinct protons and their immediate electronic environment. For this compound, characteristic signals are expected for the indole (B1671886) ring protons (H1-H4, H6, H7) and the methyl protons of the sulfinyl group. The chemical shifts and coupling constants (J-values) reveal connectivity between adjacent protons.

¹³C NMR: The carbon spectrum, often recorded with proton decoupling, shows distinct signals for each carbon atom in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between CH, CH₂, and CH₃ groups. ias.ac.in

2D NMR Techniques: To resolve ambiguities and confirm the structure, 2D experiments are employed.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing the connectivity of protons within the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's chemical shift based on its attached proton. ias.ac.in

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and confirming the position of the methylsulfinyl group by observing correlations from the methyl protons to carbons C4 and C5 of the indole ring. ias.ac.inyoutube.com

The following table presents the expected ¹H and ¹³C NMR chemical shifts for this compound, based on known data for indole and its substituted derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
1 (N-H)~11.3-C2, C3, C7a
2~7.4~125.0C3, C3a, C7a
3~6.6~102.5C2, C3a, C4, C7a
3a-~128.0-
4~7.8~122.0C3, C5, C6, C7a
5-~135.0-
6~7.3~120.0C4, C5, C7, C7a
7~7.5~112.0C3a, C5, C6
7a-~137.0-
S-CH₃~2.7~45.0C5

Ligand-Binding Studies: NMR is a powerful technique for studying the non-covalent interactions between this compound (the ligand) and a target protein. nih.govbroadinstitute.org By monitoring changes in the NMR spectrum of either the ligand or the protein upon titration with the other, detailed information about the binding interface and affinity can be obtained.

Chemical Shift Perturbation (CSP): In this experiment, a ¹H-¹⁵N HSQC spectrum of an ¹⁵N-labeled protein is recorded in the absence and presence of the ligand. Amino acid residues in the protein's binding pocket that interact with the ligand will show significant changes in their corresponding amide proton and nitrogen chemical shifts, allowing for the mapping of the binding site on the protein's surface.

Saturation Transfer Difference (STD) NMR: This technique is used to identify which protons of the ligand are in close proximity to the protein. The protein is selectively saturated with radiofrequency pulses, and this saturation is transferred via spin diffusion to the bound ligand. The difference between a saturated and an off-resonance spectrum reveals the signals of the ligand protons that are in direct contact with the protein, defining the binding epitope of the ligand.

Mass Spectrometry (MS) Techniques for Metabolite Identification, Fragmentation Analysis, and Proteomics

Mass spectrometry (MS) is a cornerstone analytical technique that provides precise mass-to-charge ratio (m/z) information, enabling the determination of molecular weight, elemental composition, and structural features of this compound.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion ([M+H]⁺ or M⁺˙) of the compound is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This pattern serves as a structural fingerprint. For this compound (Molecular Weight: 179.23 g/mol ), the fragmentation pathway is expected to involve key cleavages.

Initial Fragmentation: Likely involves the sulfinyl group, such as the loss of a methyl radical (•CH₃) or methanesulfenic acid (CH₃SOH).

Indole Ring Fragmentation: A characteristic fragmentation of the indole nucleus involves the loss of hydrogen cyanide (HCN), a common pathway for this heterocyclic system. researchgate.net

Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound.
m/z (Predicted)Proposed Fragment IonProposed Neutral Loss
180.05[M+H]⁺-
162.04[M+H - H₂O]⁺H₂O
132.04[M+H - CH₃SOH]⁺CH₃SOH
104.03[M+H - CH₃SOH - HCN]⁺CH₃SOH, HCN

Metabolite Identification: When coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for metabolomics. This technique can be used to detect and identify metabolites of this compound in biological samples such as plasma, urine, or tissue homogenates. Putative metabolites, such as the corresponding sulfone (oxidation) or sulfide (B99878) (reduction) derivatives, can be identified by their unique molecular weights and confirmed by comparing their MS/MS fragmentation patterns to that of the parent compound.

Proteomics: In chemoproteomics, derivatives of this compound functionalized with a reactive group or a clickable tag can be used as probes to identify protein targets in a complex biological lysate. After the probe binds to its target(s), the protein-ligand complexes are isolated, digested (e.g., with trypsin), and analyzed by LC-MS/MS. The identification of the bound proteins is achieved by matching the experimental peptide fragmentation spectra against a protein sequence database.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation in Mechanistic Contexts

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are used to confirm the presence of key functional groups in this compound and can provide insights into intermolecular interactions, such as hydrogen bonding.

IR Spectroscopy: Measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of bonds within the molecule. It is particularly sensitive to polar bonds.

Raman Spectroscopy: Measures the inelastic scattering of monochromatic light. It is highly sensitive to non-polar, symmetric bonds and provides complementary information to IR spectroscopy.

For this compound, these techniques can identify characteristic vibrations. The S=O stretching frequency is a particularly useful diagnostic peak. Its position can be sensitive to the local environment; for instance, a shift to a lower wavenumber can indicate that the sulfoxide (B87167) oxygen is acting as a hydrogen bond acceptor. ias.ac.in This can be valuable in mechanistic studies to understand how the compound interacts with active site residues of a target protein.

Table 3: Characteristic Vibrational Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
N-H (indole)Stretching3400 - 3300Medium
C-H (aromatic)Stretching3100 - 3000Medium-Weak
C-H (methyl)Stretching3000 - 2850Medium
C=C (aromatic)Stretching1600 - 1450Medium-Weak
S=O (sulfoxide)Stretching1070 - 1030Strong

X-ray Crystallography for Three-Dimensional Structural Determination of the Compound and Protein-Ligand Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. This technique can provide unparalleled insight into the structure of this compound and its binding mode within a protein target.

Compound Structure Determination: By growing a high-quality single crystal of this compound and exposing it to an X-ray beam, a diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of all atoms can be determined. This yields precise data on bond lengths, bond angles, and torsional angles. Furthermore, the crystal packing reveals information about intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state.

Protein-Ligand Complex Structures: To understand the molecular basis of the compound's biological activity, determining the crystal structure of its complex with a target protein is crucial. msu.edu This is typically achieved by either co-crystallizing the protein with the compound or by soaking a pre-formed protein crystal in a solution containing the compound. The resulting structure reveals the exact orientation and conformation of this compound within the protein's binding site. nih.gov This information is invaluable for:

Identifying key amino acid residues that interact with the ligand.

Visualizing specific interactions like hydrogen bonds, hydrophobic contacts, and π-stacking.

Understanding the structural basis for selectivity and affinity.

Providing a blueprint for structure-based drug design and the rational optimization of the compound's properties.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics and Affinity Measurements

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding interactions between two molecules. nih.govmdpi.com It is a powerful tool for quantifying the affinity and kinetics of the interaction between this compound and its target protein. nih.govresearchgate.net

The experimental setup involves immobilizing the purified target protein (the ligand) onto the surface of a sensor chip. A solution containing this compound (the analyte) is then flowed over the chip surface. The binding event is detected as a change in the refractive index at the surface, which is proportional to the change in mass and is measured in real-time as a response unit (RU).

A typical SPR experiment yields a sensorgram, a plot of response versus time, which has distinct phases:

Association: During analyte injection, the curve rises as the compound binds to the immobilized protein.

Steady-state: The curve plateaus when the rate of association equals the rate of dissociation.

Dissociation: When the flow is switched back to buffer, the curve decays as the compound dissociates from the protein.

By analyzing sensorgrams from a series of analyte concentrations, key kinetic and thermodynamic parameters can be determined.

Association rate constant (kₐ or k_on): Describes the rate at which the compound binds to the target.

Dissociation rate constant (k_d or k_off): Describes the rate at which the compound dissociates from the target.

Equilibrium dissociation constant (K_D): A measure of binding affinity, calculated as the ratio of k_d/k_a. A lower K_D value indicates a higher binding affinity. msu.edu

Table 4: Illustrative Binding Parameters for this compound Obtained via SPR.
ParameterSymbolTypical UnitsDescription
Association Ratekₐ (k_on)M⁻¹s⁻¹Rate of complex formation.
Dissociation Ratek_d (k_off)s⁻¹Rate of complex decay.
Affinity ConstantK_DM (e.g., nM, µM)Measure of binding strength (k_d/k_a).

Circular Dichroism (CD) Spectroscopy for Chiral Indole Derivatives and Conformational Studies

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While the parent this compound molecule itself possesses a plane of symmetry, the sulfoxide group is a stereogenic center, meaning the compound can exist as two distinct, non-superimposable mirror images (enantiomers): (R)-5-(Methylsulfinyl)-1H-indole and (S)-5-(Methylsulfinyl)-1H-indole. CD spectroscopy is the primary technique for studying these chiral forms.

Analysis of Chiral Derivatives: If a specific enantiomer of the compound is synthesized or isolated, its CD spectrum provides a unique fingerprint. This spectrum can be used to:

Determine Absolute Configuration: By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations, the absolute (R or S) configuration of the chiral center can be assigned.

Assess Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.

Conformational Studies: CD spectroscopy is also highly sensitive to the secondary and tertiary structure of proteins. When a chiral ligand like (R)- or (S)-5-(Methylsulfinyl)-1H-indole binds to a protein, it can induce conformational changes in the protein, which can be monitored by changes in the protein's CD spectrum in the far-UV region (200-250 nm). Additionally, the binding event can alter the electronic environment of the chiral ligand, leading to an "induced CD" signal in the near-UV region (250-350 nm) where the ligand absorbs light. These induced signals provide valuable information about the conformation of the ligand when it is bound within the chiral environment of the protein's active site.

Future Research Directions and Unaddressed Gaps in 5 Methylsulfinyl 1h Indole Research

Exploration of Novel and Highly Efficient Synthetic Pathways

The development of novel therapeutics is intrinsically linked to the efficiency and versatility of chemical synthesis. While classic methods for indole (B1671886) synthesis, such as the Fischer and Bischler syntheses, are well-established, they often require harsh conditions and may not be suitable for creating highly functionalized analogs of 5-(Methylsulfinyl)-1H-indole. beilstein-journals.orgbeilstein-journals.org Future research must focus on developing more sophisticated and efficient synthetic routes.

Modern synthetic organic chemistry offers a variety of powerful tools that could be adapted for this purpose. mdpi.comresearchgate.net Palladium-catalyzed reactions, for instance, have revolutionized the synthesis of complex heterocyclic compounds by enabling precise C-H functionalization and cross-coupling reactions. mdpi.comresearchgate.net A key area of future work would be to develop a palladium-catalyzed method for the direct and selective introduction of the methylsulfinyl group at the C5 position of the indole ring, which is a traditionally challenging modification due to the reactivity of other positions. miragenews.com Furthermore, carbonylative approaches, which introduce a carbon monoxide (CO) moiety into a molecule, represent another powerful method for building complex indole structures. beilstein-journals.orgbeilstein-journals.org Research into a carbonylative cyclization process could provide a novel and efficient pathway to the core indole scaffold, which can then be further functionalized.

The development of these modern synthetic strategies would not only improve the yield and reduce the cost of producing this compound but also provide access to a wider library of derivatives for biological screening. miragenews.combioengineer.org

Deepening the Understanding of Molecular Mechanisms Underlying Observed Biological Activities

While early data on the related sulfonyl compound points towards COX enzyme inhibition, the precise molecular mechanisms of this compound remain largely uncharacterized. A critical future research direction is to move beyond preliminary screenings and conduct in-depth mechanistic studies. It is essential to confirm whether the compound directly inhibits COX-1 and COX-2 and to determine its binding mode and inhibitory constants (Kᵢ).

Moreover, the indole scaffold is known for its ability to interact with a wide array of biological targets, including protein kinases, tubulin, and various receptors. mdpi.comnih.gov Therefore, comprehensive target deconvolution studies are necessary. This could involve techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify other potential binding partners. Understanding these off-target interactions is crucial, as they could lead to unforeseen side effects or, conversely, present opportunities for drug repurposing. nih.gov Elucidating the full spectrum of molecular interactions will provide a solid foundation for rational drug design and optimization.

Development of Next-Generation Analogs with Enhanced Potency and Selectivity

Once the primary molecular targets are confirmed, the next logical step is the design and synthesis of next-generation analogs with improved pharmacological properties. The goal is to enhance potency against the desired target while increasing selectivity to minimize off-target effects. acs.org Structure-Activity Relationship (SAR) studies are fundamental to this process. researchgate.net

Future research should systematically explore modifications at various positions of the this compound scaffold. For example, substituents on the indole nitrogen (N1 position) or at other positions on the benzene (B151609) ring (C2, C3, C4, C6, C7) could be varied to probe their influence on biological activity. acs.orgmdpi.com Introducing different functional groups can alter the compound's electronics, sterics, and hydrogen-bonding capabilities, thereby modulating its binding affinity and selectivity for the target protein. acs.org For instance, adding hydrophobic groups might enhance binding to a nonpolar pocket in the target enzyme, while introducing a halogen atom could alter metabolic stability. acs.org This systematic approach will generate crucial data for building robust SAR models to guide the design of more effective and safer drug candidates.

Integration of Multi-Targeting Strategies for Complex Biological Systems

Many common and debilitating diseases, such as cancer, neurodegenerative disorders, and chronic inflammation, are multifactorial in nature, involving multiple dysregulated biological pathways. nih.govnih.gov The traditional "one-compound-one-target" paradigm has often proven insufficient for treating such complex conditions. nih.gov Consequently, there is a growing shift towards developing multi-target-directed ligands (MTDLs) – single molecules designed to interact with multiple targets simultaneously. nih.govnih.gov

The indole scaffold is an ideal platform for developing MTDLs due to its versatile binding capabilities. nih.gov A significant future research avenue for this compound is to integrate it into a multi-target strategy. For example, if its primary anti-inflammatory activity via COX inhibition is confirmed, researchers could design hybrid molecules that combine the this compound core with another pharmacophore known to inhibit a different key target in the inflammatory cascade, such as a pro-inflammatory cytokine or a kinase. nih.gov This approach could lead to synergistic therapeutic effects and a lower likelihood of developing drug resistance compared to single-target agents or combination therapies. nih.gov

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Indole Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. nih.govmdpi.com These computational tools can be applied at nearly every stage of the development pipeline for indole-based scaffolds like this compound.

In the early stages, AI algorithms can screen vast virtual libraries of indole derivatives to predict their biological activity, toxicity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govindexcopernicus.com This in silico screening can prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources. mdpi.com Furthermore, generative AI models can design entirely novel indole-based molecules with desired properties, expanding the chemical space for exploration beyond what is intuitively accessible to human chemists. mdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing 5-(Methylsulfinyl)-1H-indole, and how can reaction conditions be optimized?

Methodological Answer: The sulfinyl group can be introduced via oxidation of a methylsulfanyl precursor (e.g., 5-(methylsulfanyl)-1H-indole) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. For example, iodine-catalyzed electrophilic substitutions (as in , Table 1, Entry 16) achieved 98% yield in acetonitrile at 40°C, suggesting iodine’s role in enhancing regioselectivity and efficiency . Optimization should focus on catalyst loading, solvent polarity, and temperature to minimize side reactions.

Q. How can the sulfinyl group in this compound be characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

  • NMR Spectroscopy : The sulfinyl group (S=O) exhibits distinct 1^1H and 13^13C chemical shifts. In 1^1H NMR, deshielding effects near the sulfinyl group can be observed. 13^13C NMR typically shows a signal at ~50–60 ppm for the methylsulfinyl carbon.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Used for absolute structural confirmation, as demonstrated in similar indole derivatives () .
  • HPLC : Purity analysis (e.g., 98.34% purity in ) using C18 columns and acetonitrile/water gradients .

Q. What are the recommended storage conditions and stability considerations for this compound?

Methodological Answer: Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, as sulfinyl groups are hygroscopic ( recommends storing derivatives in airtight containers with desiccants). Stability tests under varying pH and temperature should precede long-term storage .

Advanced Research Questions

Q. How does the methylsulfinyl substituent influence the biological activity of this compound compared to analogs with methylsulfanyl or methoxy groups?

Methodological Answer: The sulfinyl group’s polarity and hydrogen-bonding capacity may enhance interactions with target proteins. For example, indole derivatives with sulfonyl or sulfinyl groups ( ) show improved binding to kinases like Flt3 (IC50_{50} = 33 nM in ). Comparative SAR studies using enzymatic assays (e.g., fluorescence polarization) and molecular docking (as in ) can quantify these effects .

Q. How can contradictory yields in sulfinyl group synthesis be resolved?

Methodological Answer: Contradictions in yields (e.g., 5% vs. 98% in , Table 1) arise from catalyst choice and reaction kinetics. Iodine’s electrophilic nature facilitates indole activation, while FeCl3_3 or AlCl3_3 may cause side reactions. Mechanistic studies (e.g., DFT calculations) can identify transition states and optimize iodine loading (10 mol% in Entry 16) .

Q. What computational methods are suitable for predicting the reactivity and regioselectivity of this compound in electrophilic substitutions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic attack at the 3-position due to sulfinyl-directed para/ortho effects. Frontier Molecular Orbital (FMO) analysis quantifies nucleophilicity, while Molecular Electrostatic Potential (MEP) maps identify reactive sites. Validation via experimental halogenation (e.g., ) or nitration is recommended .

Q. How can HPLC method development ensure accurate quantification of this compound in complex matrices?

Methodological Answer:

  • Column : Use a C18 column (150 mm × 4.6 mm, 5 µm) for sulfinyl group retention.
  • Mobile Phase : Acetonitrile:water (70:30) with 0.1% trifluoroacetic acid (TFA) improves peak symmetry.
  • Detection : UV at 254 nm (λmax_{max} for indole derivatives).
  • Validation : Include linearity (R2^2 > 0.99), LOD/LOQ (e.g., 0.1 µg/mL), and recovery studies (85–115%) as in .

Q. What mechanistic insights explain the oxidation of methylsulfanyl to methylsulfinyl groups in indole derivatives?

Methodological Answer: The oxidation proceeds via a two-step radical mechanism:

Initiation : Oxidant (e.g., mCPBA) abstracts a hydrogen from the methylsulfanyl group, forming a thiyl radical.

Propagation : Oxygen insertion generates a sulfinyl radical, which stabilizes via resonance.
Kinetic studies (e.g., EPR spectroscopy) and isotopic labeling (using 18^{18}O) can confirm intermediates .

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